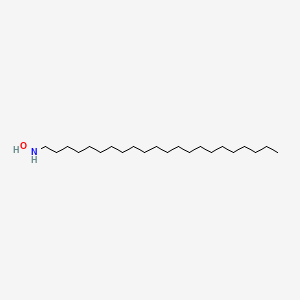
N-Hydroxydocosan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxydocosan-1-amine is an organic compound characterized by the presence of a hydroxyl group (-OH) attached to the nitrogen atom of a long-chain amine This compound is part of the broader class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxydocosan-1-amine typically involves the hydroxylation of docosan-1-amine. One common method is the reaction of docosan-1-amine with hydroxylating agents such as hydrogen peroxide or organic peroxides under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the hydroxylation process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxydocosan-1-amine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced back to docosan-1-amine using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a base to facilitate the reaction.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Docosan-1-amine.
Substitution: Various substituted amines depending on the nucleophile used.
Scientific Research Applications
N-Hydroxydocosan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including surfactants and polymers.
Biology: The compound is studied for its potential role in biological systems, particularly in the modification of proteins and peptides.
Medicine: Research is ongoing into its potential use as a drug intermediate or as a functional group in drug design.
Industry: It is used in the production of specialty chemicals, including lubricants and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Hydroxydocosan-1-amine involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. In biological systems, it can modify proteins and peptides by forming stable covalent bonds, potentially altering their activity and stability.
Comparison with Similar Compounds
Similar Compounds
N-Hydroxyhexadecan-1-amine: Similar structure but with a shorter carbon chain.
N-Hydroxyoctadecan-1-amine: Similar structure with an intermediate carbon chain length.
N-Hydroxyarachidic-1-amine: Similar structure with a slightly longer carbon chain.
Uniqueness
N-Hydroxydocosan-1-amine is unique due to its long carbon chain, which imparts distinct physical and chemical properties. This long chain length can influence its solubility, melting point, and reactivity compared to shorter-chain analogs. Its specific structure makes it suitable for applications requiring long-chain amines, such as in the production of surfactants and lubricants.
Properties
CAS No. |
396714-68-4 |
|---|---|
Molecular Formula |
C22H47NO |
Molecular Weight |
341.6 g/mol |
IUPAC Name |
N-docosylhydroxylamine |
InChI |
InChI=1S/C22H47NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24/h23-24H,2-22H2,1H3 |
InChI Key |
NHTVOQHORQUDKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCNO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[Bis(4-methylphenyl)amino]phenyl}ethyl prop-2-enoate](/img/structure/B14247201.png)
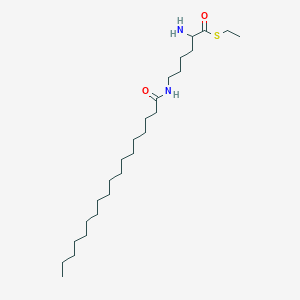
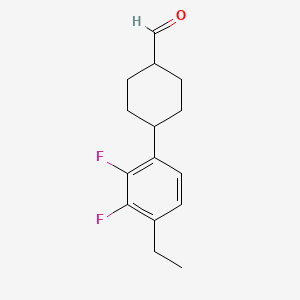
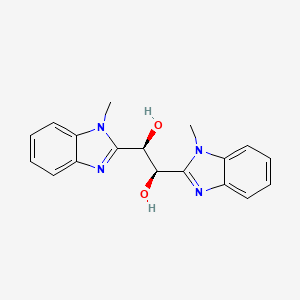
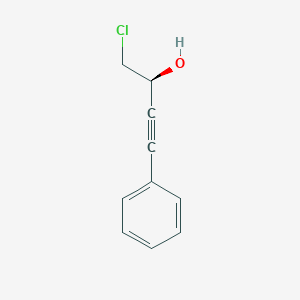
![Acetic acid;[2-(2,4-difluorophenyl)oxiran-2-yl]methanol](/img/structure/B14247236.png)
![2-phenyl-N-[(2R)-4-phenylbutan-2-yl]acetamide](/img/structure/B14247250.png)
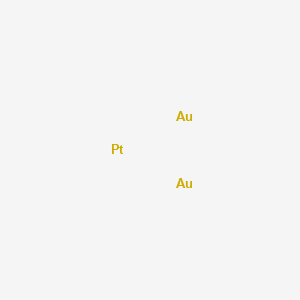
![Phosphonic acid, [1-(benzoyloxy)ethenyl]-, dimethyl ester](/img/structure/B14247267.png)
![2'-Deoxy-5-{4-[3-(trifluoromethyl)-3H-diaziren-3-yl]phenyl}uridine](/img/structure/B14247274.png)
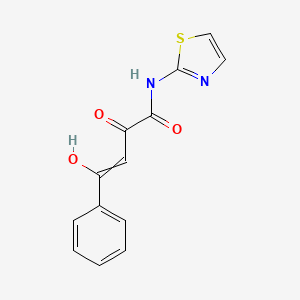
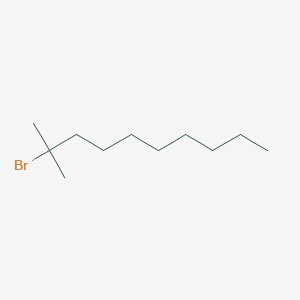
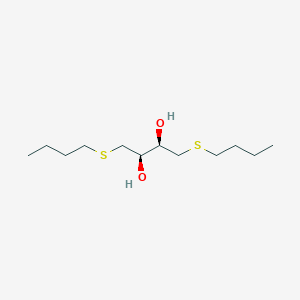
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)
